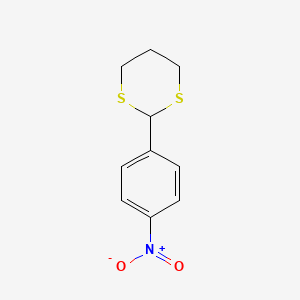
1,3-Dithiane, 2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 2-(4-nitrophenyl)- is an organosulfur compound with the molecular formula C10H11NO2S2 It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-(4-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with 4-nitrobenzaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 1,3-Dithiane, 2-(4-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dithiane, 2-(4-nitrophenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Its derivatives may be used in the study of enzyme mechanisms and as potential inhibitors of certain biological pathways.
Medicinal Chemistry: The compound and its derivatives can be explored for their potential pharmacological activities.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-(4-nitrophenyl)- involves its ability to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dithiane ring can act as a protecting group for carbonyl compounds in organic synthesis . The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which can affect the overall stability and reactivity of the molecule .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: The parent compound without the nitro group.
1,3-Dithiolane: A similar compound where the sulfur atoms are adjacent.
1,3-Oxathiane: A compound where one sulfur atom is replaced by an oxygen atom.
Uniqueness
1,3-Dithiane, 2-(4-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and can influence its behavior in various chemical environments .
Properties
CAS No. |
24588-74-7 |
|---|---|
Molecular Formula |
C10H11NO2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11NO2S2/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H2 |
InChI Key |
LVGOSUIURNNECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















